![molecular formula C13H18O B14458947 6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane CAS No. 69680-35-9](/img/structure/B14458947.png)
6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[311]heptane is a chemical compound with a unique bicyclic structure It is characterized by its two fused rings and the presence of a methylidene group and a prop-2-yn-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane typically involves multiple steps. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylidene group to a methyl group.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules, useful in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Pinene: A bicyclic monoterpene with a similar structure but different functional groups.
α-Pinene: Another bicyclic monoterpene, differing in the position of the double bond.
Camphene: A bicyclic monoterpene with a different arrangement of methyl groups.
Uniqueness
6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane is unique due to its specific functional groups and the presence of a prop-2-yn-1-yloxy group. This makes it distinct from other bicyclic compounds and provides unique reactivity and applications.
Eigenschaften
CAS-Nummer |
69680-35-9 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
6,6-dimethyl-2-methylidene-3-prop-2-ynoxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C13H18O/c1-5-6-14-12-8-10-7-11(9(12)2)13(10,3)4/h1,10-12H,2,6-8H2,3-4H3 |
InChI-Schlüssel |
PCSSZMGUFVSXEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC1C(=C)C(C2)OCC#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


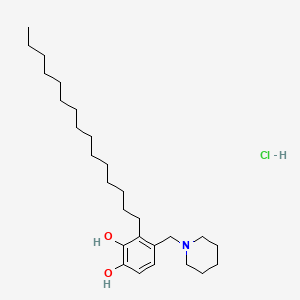
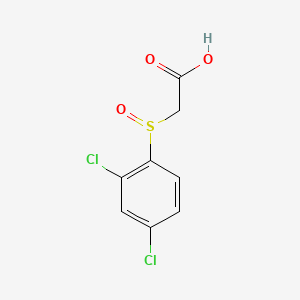
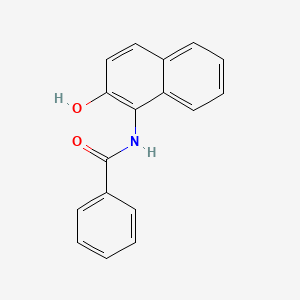

![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
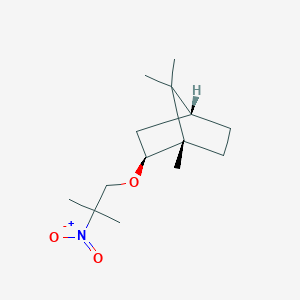
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
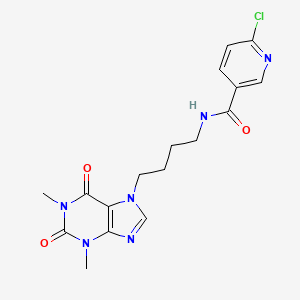

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

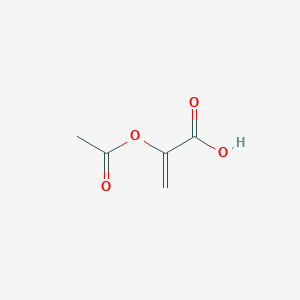
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
